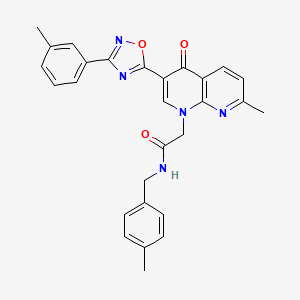

![molecular formula C21H18N2O3 B2918244 methyl 2-[2-(1H-indol-3-yl)ethyl]-1-oxo-1,2-dihydro-4-isoquinolinecarboxylate CAS No. 383148-69-4](/img/structure/B2918244.png)

methyl 2-[2-(1H-indol-3-yl)ethyl]-1-oxo-1,2-dihydro-4-isoquinolinecarboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Indole is a heterocyclic compound that is commonly found in many natural and synthetic compounds . It is a versatile scaffold that is frequently used in the synthesis of various organic compounds . The indole ring is present in many important molecules, including neurotransmitters, pharmaceuticals, and dyes .

Synthesis Analysis

The synthesis of indole derivatives has been a topic of considerable interest due to their biological and pharmaceutical activities . There are many methods for synthesizing indole derivatives, including the Fischer indole synthesis, the Madelung synthesis, and the Bischler-Mohlau indole synthesis .Molecular Structure Analysis

The molecular structure of indole consists of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . This structure is a common component of more complex natural and synthetic compounds .Chemical Reactions Analysis

Indole is a versatile reactant in organic chemistry. It can undergo electrophilic substitution, mainly at position 3 . It can also participate in condensation reactions .Physical And Chemical Properties Analysis

Indole is a solid at room temperature with a melting point of around 52°C . It is slightly soluble in water, but more soluble in organic solvents .Aplicaciones Científicas De Investigación

Antiviral Activity

Indole derivatives have been reported to exhibit significant antiviral properties . For instance, certain indole-based compounds have shown inhibitory activity against influenza A and other viruses . The structural flexibility of indole allows for the synthesis of various derivatives that can be potent antiviral agents, potentially including the subject compound.

Anti-inflammatory Activity

The indole nucleus is present in many bioactive compounds with anti-inflammatory effects . Indole derivatives can bind with high affinity to multiple receptors, which is beneficial in developing new derivatives with anti-inflammatory properties . This suggests that our compound could be explored for its potential anti-inflammatory applications.

Anticancer Activity

Indole derivatives are known to possess anticancer activities . They can induce cell apoptosis, arrest cells in specific phases of the cell cycle, and inhibit polymerization of tubulin . These properties are crucial for the development of new cancer therapies, and the compound could be a candidate for further research in this field.

Antimicrobial Activity

The indole scaffold is found in synthetic drug molecules with antimicrobial properties . These compounds can be effective against a broad spectrum of microbial pathogens . The subject compound, with its indole core, may hold promise for the development of new antimicrobial agents.

Antidiabetic Activity

Indole derivatives have been explored for their antidiabetic effects . They can play a role in the regulation of glucose metabolism and insulin sensitivity . Research into the subject compound could uncover new pathways or mechanisms for managing diabetes.

Neuroprotective Activity

Indole compounds are involved in the regulation and modulation of processes within the central nervous system. They are related to neuromodulators and have implications in neuroprotection . The compound could be investigated for its potential benefits in neurodegenerative diseases or cognitive disorders.

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

methyl 2-[2-(1H-indol-3-yl)ethyl]-1-oxoisoquinoline-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2O3/c1-26-21(25)18-13-23(20(24)17-8-3-2-7-16(17)18)11-10-14-12-22-19-9-5-4-6-15(14)19/h2-9,12-13,22H,10-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDMQHJXIOUSYOF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN(C(=O)C2=CC=CC=C21)CCC3=CNC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 2-[2-(1H-indol-3-yl)ethyl]-1-oxo-1,2-dihydro-4-isoquinolinecarboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{2-[(4-chlorophenyl)sulfanyl]acetyl}-2,6-dimethylphenyl N,N-dimethylcarbamate](/img/structure/B2918162.png)

![(Z)-4-(N,N-diallylsulfamoyl)-N-(6-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2918163.png)

![(3Ar,6aR)-6a-ethynyl-3a-fluoro-1,2,3,4,5,6-hexahydrocyclopenta[c]pyrrole;hydrochloride](/img/structure/B2918167.png)

![3lambda4-Thia-7-azabicyclo[3.3.1]nonane 3-oxide;hydrochloride](/img/structure/B2918170.png)

![7-(2,5-dimethylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2918173.png)

![N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-oxo-2-piperidin-1-ylacetamide](/img/structure/B2918175.png)

![(2R)-2-[(2-fluoropyridin-4-yl)formamido]propanoic acid](/img/structure/B2918178.png)

![8-(2,5-Dimethylphenyl)-1-methyl-3-(3-phenylpropyl)-1,3,5-trihydroimidazolidino [1,2-h]purine-2,4-dione](/img/structure/B2918182.png)